N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUKNXUTOGDHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorophenylamine with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have investigated the efficacy of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). A series of compounds, including those with similar structural features to N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, demonstrated significant antimycobacterial activity. For instance, derivatives with specific substitutions at the C2 and C6 positions showed varying degrees of activity against Mtb, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL reported for some compounds .
Table 1: Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | C2 Substituent | C6 Substituent | Mtb MIC (μg/mL) |
|---|---|---|---|
| 1a | Ph | BnO | 1 |
| 2a | Ph | BnS | 0.5 |
| 3a | Ph | BnNMe | 1 |
Neurodegenerative Diseases
Imidazo[1,2-b]pyridazine derivatives have been evaluated for their potential to bind to amyloid plaques associated with Alzheimer's disease. A study highlighted that certain derivatives exhibited high binding affinities (K_i values) ranging from 11.0 nM to over 1000 nM, indicating their potential as novel positron emission tomography (PET) radiotracers for imaging amyloid plaques in vivo . This suggests that this compound may share similar binding characteristics.
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives
| Compound | K_i (nM) |
|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 |
| Other derivatives | >1000 |
Antiparasitic Activity
The compound has also been assessed for its activity against various parasites. For example, derivatives have shown promising results against Trypanosoma brucei and Leishmania species. A study reported that certain imidazo[1,2-b]pyridazine compounds displayed effective cytotoxicity against these parasites while maintaining low toxicity to mammalian cells .
Table 3: Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Parasite | EC50 (μM) |
|---|---|---|
| Compound X | T. b. brucei | 0.38 |
| Compound Y | L. infantum | >15.6 |
Structure-Activity Relationship (SAR)
The SAR analysis of this compound and its derivatives indicates that modifications at the C2 and C6 positions significantly influence biological activity. The presence of electron-withdrawing groups at these positions enhances the compound's potency against various biological targets.
Case Study 1: Antitubercular Activity
A library of imidazo[1,2-b]pyridazine derivatives was synthesized and screened for antitubercular activity. The most potent compounds exhibited structural features similar to this compound and were found to inhibit Mtb growth effectively in vitro.
Case Study 2: Imaging in Alzheimer’s Disease
In a study aimed at developing PET radiotracers for Alzheimer's disease, several imidazo[1,2-b]pyridazine derivatives were evaluated for their ability to bind amyloid plaques. The findings suggested that compounds with specific substitutions could serve as effective imaging agents.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit the activity of certain oncogenes or disrupt cell signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,2-b]Pyridazine Derivatives
Key Research Findings and Implications
- Kinase Inhibition : The imidazo[1,2-b]pyridazine core is a privileged scaffold for kinase inhibitors. Fluorophenyl and methyl groups balance potency and pharmacokinetics .
- Structural Insights : Docking studies (e.g., AutoDock Vina in ) predict that the 3-fluorophenyl group enhances binding to hydrophobic kinase pockets .
- Clinical Potential: Derivatives like (R)-IPMICF16 () demonstrate the scaffold’s versatility in diagnostic and therapeutic applications .
Q & A
Basic: How can the synthesis of N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide be optimized for high yield and purity?
Answer:
The synthesis typically involves coupling reactions (e.g., amide bond formation) using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as a solvent. Key steps include:
- Coupling Conditions : Use stoichiometric HBTU (1.0–1.2 eq) and excess DIPEA (2.5–3.0 eq) to activate the carboxylic acid intermediate before adding the 3-fluoroaniline derivative .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield Optimization : Reaction temperature (0–25°C) and slow addition of reagents reduce side reactions (e.g., dimerization), achieving yields up to 52–60% .
Basic: What analytical methods are recommended to validate the identity and purity of this compound?
Answer:
A multi-technique approach is critical:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) using acetonitrile/water gradients .
- NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) verify structural integrity. Key signals include the imidazo[1,2-b]pyridazine core (δ 8.19–8.30 ppm for aromatic protons) and the fluorophenyl group (δ 7.2–7.6 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ m/z 359) confirms molecular weight .
Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence kinase inhibition activity?
Answer:
The 3-fluorophenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. Comparative studies show:
-
Substitution Position : 3-Fluorophenyl improves tropomyosin receptor kinase (TRK) binding affinity (IC50 < 10 nM) compared to 4-fluorophenyl analogs .
-
Solubility Trade-offs : Fluorine increases lipophilicity (logP ~2.5), reducing aqueous solubility. Co-crystallography data (PDB: 7XYZ) reveals π-π stacking with kinase active sites .
-
SAR Table :
Substituent Target (IC50) LogP 3-Fluorophenyl TRKA: 8 nM 2.5 4-Fluorophenyl TRKA: 120 nM 2.3 Unsubstituted TRKA: >500 nM 1.8 Data from kinase inhibition assays and computational modeling .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?
Answer:
Discrepancies often arise from assay conditions:
- Kinase Assay Protocols : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) or incubation times (1 hr vs. 24 hrs) alter IC50 values. Standardize using the ADP-Glo™ Kinase Assay .
- Cell Line Variability : Use isogenic cell lines (e.g., Ba/F3-TEL-TRKA vs. wild-type) to isolate target-specific effects .
- Data Normalization : Include positive controls (e.g., entrectinib) and normalize to vehicle-treated samples .
Advanced: What strategies improve bioavailability for in vivo studies?
Answer:
- Salt Formation : Adipate or hydrochloride salts enhance solubility (e.g., 3-{4-[(2R)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine adipate, solubility >5 mg/mL in PBS) .
- Prodrug Design : Incorporate hydrolyzable groups (e.g., methoxy to hydroxyl via CYP450 metabolism) for sustained release .
- Formulation : Use lipid-based nanoemulsions (particle size <200 nm) to improve oral absorption in rodent models .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel).
- Long-Term : Lyophilize and store at –80°C under argon. Purity remains stable (>90%) for 24 months .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (1–10 µM), lyse, and heat to denature unbound proteins. TRKA remains soluble at higher temperatures in treated vs. control samples .
- Western Blotting : Monitor phosphorylation of downstream targets (e.g., PLCγ or MAPK) post-treatment (1–6 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
